Acetylthiocholine

描述

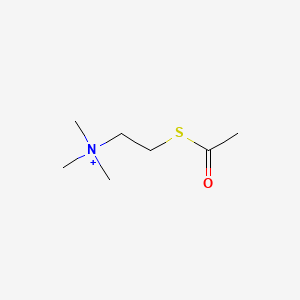

Structure

3D Structure

属性

CAS 编号 |

4468-05-7 |

|---|---|

分子式 |

C7H16NOS+ |

分子量 |

162.28 g/mol |

IUPAC 名称 |

2-acetylsulfanylethyl(trimethyl)azanium |

InChI |

InChI=1S/C7H16NOS/c1-7(9)10-6-5-8(2,3)4/h5-6H2,1-4H3/q+1 |

InChI 键 |

GFFIJCYHQYHUHB-UHFFFAOYSA-N |

SMILES |

CC(=O)SCC[N+](C)(C)C |

规范 SMILES |

CC(=O)SCC[N+](C)(C)C |

其他CAS编号 |

4468-05-7 |

同义词 |

(2-Mercaptoethyl)trimethylammonium Acetate Acetylthiocholine |

产品来源 |

United States |

Historical Trajectories and Conceptual Evolution of Acetylthiocholine in Chemical Biology Research

Development of Acetylthiocholine as a Model Substrate for Cholinesterases

The development of this compound as a model substrate was a pivotal moment in cholinesterase research. Unlike the natural substrate, acetylcholine (B1216132), the hydrolysis of this compound by cholinesterases yields thiocholine (B1204863). This product is readily reactive with a chromogenic reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), a discovery that led to the formulation of the widely used Ellman's method in the early 1960s. nih.govmdpi.com This reaction produces a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. mdpi.comresearchgate.net

The use of this compound provided a convenient and continuous assay to measure cholinesterase activity, a significant advantage over previous methods that were often more cumbersome and less sensitive. scirp.org Its suitability extends to both major forms of cholinesterase: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). publichealthtoxicology.com The structural similarity of this compound to acetylcholine ensures that it is a biologically relevant substrate, allowing for meaningful studies of enzyme kinetics and inhibition. scirp.org The development of this model substrate was crucial for a wide range of applications, from basic research into enzyme function to the screening of potential therapeutic drugs and the detection of pesticides and nerve agents. nih.govmdpi.com

Pivotal Role in the Elucidation of Cholinesterase Catalytic Mechanisms

This compound has been instrumental in unraveling the intricate catalytic mechanism of cholinesterases. These enzymes are known for their remarkable catalytic efficiency, operating at a rate that approaches the diffusion-controlled limit. mdpi.com The hydrolysis of acetylcholine, and by extension this compound, proceeds via a two-step process involving acylation and deacylation of a serine residue within the enzyme's active site. ebi.ac.uknih.gov

The active site of acetylcholinesterase is situated at the bottom of a deep and narrow gorge and contains a catalytic triad (B1167595) of amino acid residues: serine, histidine, and glutamate. ebi.ac.ukmdpi.com The serine residue, activated by the histidine and glutamate, performs a nucleophilic attack on the carbonyl carbon of this compound. ebi.ac.uk This forms a tetrahedral intermediate that is stabilized by an "oxyanion hole" within the active site. ebi.ac.uk Subsequently, the thiocholine portion of the substrate is released, leaving an acetylated enzyme. The final step is the rapid hydrolysis of the acetyl-enzyme by a water molecule, regenerating the free enzyme. nih.gov

Studies using this compound have helped to delineate the roles of key amino acid residues in the active site gorge. mdpi.com For instance, research has shown that specific aromatic residues are crucial for guiding and binding the substrate. ebi.ac.uk Furthermore, the use of this compound in kinetic studies has provided insights into the differences between AChE and BChE, such as variations in their active site gorge volumes and the residues that line them, which accounts for their different substrate specificities. mdpi.commdpi.com Computational modeling and simulation studies, often employing this compound as the substrate, have further refined our understanding of these enzymatic processes at an atomic level. mdpi.com

Evolution of this compound-Based Assay Methodologies in Biochemical Research

The foundational Ellman's method, while revolutionary, has undergone numerous modifications and adaptations to suit a variety of research needs. nih.govpublichealthtoxicology.com These advancements have led to increased sensitivity, specificity, and throughput.

Initially performed in cuvettes using a spectrophotometer, the assay was later adapted for use in 96-well microplates, a format that is highly amenable to high-throughput screening (HTS) of potential cholinesterase inhibitors. researchgate.netmdpi.combpsbioscience.com This has been particularly valuable in the search for new drugs for conditions like Alzheimer's disease, where AChE inhibitors are a key therapeutic strategy. nih.govbpsbioscience.com

Despite its widespread use, the Ellman's method has limitations. For example, certain compounds can interfere with the DTNB reaction, leading to false-positive results. nih.gov This has spurred the development of alternative detection methods. These include:

Fluorometric assays: These methods often offer higher sensitivity than colorimetric assays. researchgate.net

Electrochemical biosensors: These devices immobilize acetylcholinesterase on an electrode surface and detect the thiocholine produced from this compound hydrolysis amperometrically. researchgate.netresearchgate.net

Calorimetric techniques: Isothermal titration calorimetry (ITC) can directly measure the heat produced during the hydrolysis of both acetylcholine and this compound, providing a direct comparison of their kinetics without the need for a chromogenic reagent. scirp.org

These evolving methodologies, all stemming from the use of this compound as the substrate, have significantly expanded the toolkit available to researchers for studying cholinesterase activity and inhibition in diverse contexts, from purified enzyme preparations to complex biological samples like brain tissue homogenates. mdpi.com

Interactive Data Table: Comparison of Cholinesterase Assay Substrates

| Substrate | Natural/Synthetic | Detection Principle | Advantages | Disadvantages |

| Acetylcholine | Natural | Often indirect; can be measured by calorimetry | The physiologically relevant substrate | Products are not easily detectable by spectrophotometry |

| This compound | Synthetic | Colorimetric (with DTNB), electrochemical, calorimetric | Products are easily detectable; versatile for various assay formats | Potential for interference in colorimetric assays |

| Indoxylacetate | Synthetic | Chromogenic | Can be used as an alternative when DTNB causes interference | Lower solubility; may have different kinetic properties |

| Butyrylthiocholine (B1199683) | Synthetic | Colorimetric (with DTNB) | Useful for specifically studying butyrylcholinesterase activity | Not a substrate for acetylcholinesterase |

Fundamental Biochemical Interactions and Enzymatic Substrate Properties of Acetylthiocholine

Substrate Specificity and Affinity for Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two closely related enzymes that both hydrolyze acetylthiocholine, though they exhibit different substrate specificities and affinities. AChE is highly specific for acetylcholine (B1216132) and its analogs, such as this compound, due to the presence of aromatic residues in its active site that create a narrow gorge. monash.edu In contrast, BChE, sometimes referred to as a "nonspecific cholinesterase," has a broader substrate specificity and can hydrolyze a wider range of choline (B1196258) esters, including butyrylcholine and succinylcholine. monash.edunih.gov This difference in specificity is largely attributed to the substitution of several aromatic residues in the AChE active site with smaller aliphatic residues in BChE, resulting in a less sterically hindered active site gorge. monash.edu

Despite BChE's broader specificity, both enzymes effectively catalyze the hydrolysis of this compound. nih.gov The affinity of this compound for the active site of these enzymes is a critical factor in its hydrolysis. For human AChE, the equilibrium dissociation constant (K_S_) for this compound binding to the peripheral site has been determined to be approximately 1.9 ± 0.7 mM. acs.org This binding to the peripheral site is considered the initial step in the catalytic pathway. acs.orgnih.gov While both enzymes hydrolyze this compound, the structural differences in their active sites lead to distinct kinetic behaviors, particularly at high substrate concentrations. researchgate.net

Kinetic Parameters of this compound Hydrolysis: Michaelis-Menten Constants and Turnover Rates

The hydrolysis of this compound by both AChE and BChE can be described by Michaelis-Menten kinetics. nih.gov This model relates the initial velocity of the reaction to the substrate concentration, characterized by the Michaelis constant (K_m_) and the maximum velocity (V_max_). K_m_ is an indicator of the substrate concentration at which the reaction rate is half of V_max_, and a lower K_m_ value generally reflects a higher affinity of the enzyme for the substrate. The turnover number (k_cat_), calculated from V_max_ and the enzyme concentration, represents the number of substrate molecules converted to product per enzyme molecule per unit of time.

Kinetic studies have determined these parameters for this compound with both AChE and BChE from various sources. For instance, the K_m_ of this compound for electric eel AChE has been reported as 2.06 × 10⁻⁴ mol/L. nih.govmdpi.com In another study, the K_m_ for BChE-catalyzed hydrolysis of this compound was found to be 4.3 × 10⁻⁴ M. researchgate.net The turnover rate for AChE is remarkably high, with each molecule of the enzyme capable of degrading about 5,000 molecules of acetylcholine per second, a rate that approaches the limit allowed by diffusion. wikipedia.org The hydrolysis of this compound by AChE is also extremely rapid. nih.gov

Kinetic Parameters for this compound Hydrolysis

| Enzyme | Source | K_m_ (M) | V_max_ (kat) | Reference |

|---|---|---|---|---|

| Acetylcholinesterase (AChE) | Electric Eel | 2.06 × 10⁻⁴ | 4.97 × 10⁻⁷ | nih.govmdpi.com |

| Butyrylcholinesterase (BChE) | Not Specified | 4.3 × 10⁻⁴ | 4.2 × 10⁻⁷ | researchgate.net |

Molecular Mechanisms of Enzymatic Hydrolysis: Catalytic Triad (B1167595) Involvement

The enzymatic hydrolysis of this compound by both AChE and BChE proceeds through a well-established mechanism involving a catalytic triad of amino acid residues in the active site. acs.org This triad typically consists of a serine, a histidine, and a glutamate (in AChE) or aspartate residue. wikipedia.orgresearchgate.net The process begins with the binding of this compound to the active site. The hydroxyl group of the serine residue, activated by the nearby histidine, performs a nucleophilic attack on the carbonyl carbon of the acetyl group of this compound. researchgate.netebi.ac.uk This forms a transient tetrahedral intermediate, which is stabilized by an "oxyanion hole" within the active site. researchgate.net

The intermediate then collapses, leading to the formation of an acetyl-enzyme conjugate and the release of the first product, thiocholine (B1204863). duke.edu The histidine residue, acting as a general acid, facilitates this step by donating a proton to the sulfur atom of the leaving thiocholine. ebi.ac.uk In the final step, a water molecule enters the active site and is activated by the histidine, now acting as a general base. duke.edu The activated water molecule then hydrolyzes the acetyl-enzyme intermediate, releasing acetic acid as the second product and regenerating the free enzyme for another catalytic cycle. wikipedia.orgduke.edu

Diffusion-Controlled Reaction Kinetics and Active Site Accessibility

The hydrolysis of this compound by acetylcholinesterase is an exceptionally rapid reaction, with a second-order rate constant approaching 10⁸ M⁻¹s⁻¹. nih.govnih.gov This high catalytic efficiency suggests that the rate of the reaction is nearly limited by the diffusion of the substrate to the enzyme's active site. nih.govembopress.org This means that almost every encounter between an this compound molecule and an AChE molecule results in a successful catalytic event. The structure of AChE facilitates this high efficiency through a deep and narrow active site gorge, approximately 20 angstroms deep, which is lined with aromatic residues. wikipedia.orgnih.gov

This gorge guides the positively charged this compound molecule towards the catalytic triad located at its base. wikipedia.orgebi.ac.uk The initial interaction is believed to occur at a peripheral anionic site (PAS) located at the entrance of the gorge, which transiently traps the substrate before it proceeds to the acylation site. nih.govnih.gov This "trapping" mechanism is thought to enhance the catalytic efficiency by increasing the local concentration of the substrate near the active site. nih.gov The accessibility of the active site is a key factor, and the gorge acts as a channel that not only guides the substrate in but also directs the products out. figshare.comfigshare.com

Substrate Inhibition Phenomena at Elevated Concentrations and Peripheral Site Interactions

A characteristic feature of the kinetics of this compound hydrolysis by AChE is the phenomenon of substrate inhibition at elevated substrate concentrations. embopress.orgnih.gov This means that as the concentration of this compound increases beyond a certain point, the rate of the enzymatic reaction begins to decrease. embopress.orgnih.gov This inhibition is attributed to the binding of a second molecule of this compound to the peripheral anionic site (PAS) at the entrance of the active site gorge, while another substrate molecule is bound to the catalytic site at the base of the gorge. acs.orgembopress.orgnih.gov

The binding of the second substrate molecule at the PAS is thought to sterically hinder the release of the product, thiocholine, from the active site. acs.orgacs.orgnih.gov This "steric blockade" model proposes that the presence of a ligand at the peripheral site reduces the rate at which ligands can enter and exit the acylation site. acs.org For human AChE, the dissociation constant for this compound at the peripheral site, which is related to substrate inhibition, is approximately 1.9 mM. acs.org In contrast to AChE, BChE typically shows substrate activation rather than inhibition at high concentrations of this compound, a difference that is due to the structural variations in their respective active site gorges. nih.gov

Advanced Methodologies for Enzymatic Characterization Utilizing Acetylthiocholine

Spectrophotometric Assay Development and Refinement (e.g., Ellman's Method)

The most common method for determining cholinesterase activity is the spectrophotometric assay developed by Ellman and colleagues in 1961. nih.gov This method, often referred to as the Ellman's method, is based on the reaction of the thiol group of thiocholine (B1204863), produced from the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). nih.govaatbio.com This reaction yields a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring the absorbance at 412 nm. aatbio.comsemanticscholar.org The rate of color formation is directly proportional to the cholinesterase activity. aatbio.com

While the Ellman's method is widely used and considered a gold standard, refinements and considerations are necessary for accurate results. semanticscholar.org For instance, the ratio of DTNB to this compound concentrations is a critical parameter. nih.govresearchgate.net A high excess of DTNB can lead to a decrease in the measured enzyme activity due to the inhibition of this compound hydrolysis by DTNB itself. nih.govresearchgate.net Therefore, careful optimization of reactant concentrations is essential.

The Michaelis constant (Kₘ) and maximum reaction velocity (Vₘₐₓ) are key kinetic parameters that can be determined using this assay by measuring the reaction rate at various substrate concentrations. nih.gov To ensure the accuracy of these determinations, it is recommended to confirm the half-saturation constant (Kₘ) and the linearity of absorbance over time. nih.gov

The Ellman's method has been adapted for use in various formats, including microtiter plates, making it suitable for comparing results with other analytical techniques. mdpi.com For example, studies have shown that IC₅₀ values (the concentration of an inhibitor that causes 50% inhibition of enzyme activity) obtained using the electrochemical method are comparable to those obtained with the standard colorimetric Ellman's assay. mdpi.com

Table 1. Key Parameters in Ellman's Method

| Parameter | Description | Typical Value/Consideration |

|---|---|---|

| Substrate | This compound | Concentration should be optimized to avoid substrate inhibition. |

| Chromogen | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) | The ratio of DTNB to this compound is critical to prevent inhibition of the enzyme. nih.govresearchgate.net |

| Product Detected | 5-thio-2-nitrobenzoate (TNB) | Absorbance is measured at 412 nm. aatbio.comsemanticscholar.org |

| Kinetic Parameters | Kₘ and Vₘₐₓ | Determined by measuring reaction rates at varying substrate concentrations. nih.gov |

Calorimetric Approaches for Hydrolysis Reaction Analysis (e.g., Isothermal Titration Calorimetry)

Isothermal titration calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with biochemical reactions, providing a comprehensive thermodynamic and kinetic profile of enzyme activity. scirp.orgnih.gov Unlike spectrophotometric methods, ITC can be used to study the hydrolysis of both the natural substrate, acetylcholine (B1216132), and the synthetic substrate, this compound, without the need for additional reagents that could interfere with the reaction. scirp.orgresearchgate.net This method relies solely on the enzyme and substrate, measuring the heat exchange that occurs during catalysis. scirp.org

ITC has been successfully employed to determine the kinetic parameters of acetylcholinesterase (AChE) and to characterize the interactions between AChE and its inhibitors. nih.gov The technique allows for the evaluation of inhibitor potency in terms of IC₅₀ and the dissociation constant (Kᵢ), as well as the thermodynamic parameters of binding. nih.gov Studies have shown a good correlation between the binding affinities (Kₐ) of inhibitors determined by ITC and those obtained from the conventional Ellman's assay. nih.gov

In a typical ITC experiment for enzyme kinetics, successive injections of the substrate are made into a sample cell containing the enzyme solution. scirp.org The resulting heat flow signal is monitored over time, and the rate of substrate hydrolysis at different substrate concentrations can be determined. researchgate.net This data can then be used to calculate the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). researchgate.net The binding of inhibitors to the enzyme has been shown to be an enthalpy-driven process. nih.gov

The precision of the calorimetric method has been demonstrated in studies comparing the hydrolysis of acetylcholine and this compound, where similar enzymatic parameter values were obtained for both substrates. scirp.orgresearchgate.net

Table 2. Comparison of Kinetic Parameters for AChE Hydrolysis of Acetylcholine and this compound using ITC

| Substrate | Kₘ (mM) | Vₘₐₓ (µM·s⁻¹) | k_cat (s⁻¹) |

|---|---|---|---|

| Acetylcholine (ACh) | 0.43 ± 0.11 | 1.02 ± 0.08 | 1.36 x 10⁴ |

| This compound (ATCh) | 0.31 ± 0.09 | 0.91 ± 0.06 | 1.21 x 10⁴ |

Electrochemical Biosensor Design and Application for Cholinesterase Activity Detection

Electrochemical biosensors offer a rapid, sensitive, and reliable alternative for the detection of cholinesterase activity and its inhibitors. researchgate.net These biosensors typically utilize this compound as the substrate, and the detection is based on the electrochemical signal generated by the product of its enzymatic hydrolysis, thiocholine. mdpi.com

Amperometric biosensors measure the current produced from the oxidation of thiocholine at an electrode surface. mdpi.com Thiocholine can be directly oxidized on various electrode materials, such as carbon, platinum, and gold, at a specific potential. mdpi.commdpi.com However, to avoid high overpotentials and electrode passivation, mediated oxidation is often preferred. mdpi.com Mediators like cobalt phthalocyanine or tetracyanoquinodimethane (TCNQ) can facilitate electron transfer at lower potentials, enhancing the sensitivity and selectivity of the biosensor. researchgate.nettandfonline.com

The choice of electrode material and the applied working potential are crucial for optimizing the performance of amperometric biosensors. For example, carbon nanotubes, platinum, and gold screen-printed electrodes have been investigated for thiocholine detection, each exhibiting different optimal working potentials. mdpi.com The sensitivity of these biosensors is directly related to the rate of the enzymatic reaction, which in turn is affected by the presence of inhibitors. nih.gov

Potentiometric biosensors for cholinesterase activity are often based on pH-sensitive electrodes, such as ion-sensitive field-effect transistors (ISFETs). researchgate.netnih.gov These sensors detect the change in pH resulting from the production of acetic acid during the hydrolysis of acetylcholine or this compound. nih.gov Another potentiometric approach involves the use of ion-selective membranes that respond to both the substrate and the product, choline (B1196258). nih.gov

The performance and stability of an electrochemical biosensor are highly dependent on the method used to immobilize the enzyme onto the electrode surface. researchgate.net Various immobilization techniques have been developed, including:

Covalent Bonding: Enzymes can be covalently attached to the electrode surface, often through cross-linking agents like glutaraldehyde. researchgate.netresearchgate.net

Entrapment: Enzymes can be physically entrapped within a polymer matrix, such as a sol-gel or a chitosan membrane, on the electrode surface. researchgate.nettandfonline.com

Adsorption: Direct physical adsorption of the enzyme onto the electrode material is a simpler but often less stable method. researchgate.net

Affinity Immobilization: This technique utilizes specific interactions, such as those between a histidine-tagged enzyme and a metal-chelate-modified surface, for controlled and oriented enzyme immobilization. tandfonline.com

Table 3. Comparison of Enzyme Immobilization Techniques

| Immobilization Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Covalent Bonding | Formation of covalent bonds between the enzyme and the support. researchgate.net | Strong binding, high stability. | Can lead to loss of enzyme activity if not optimized. |

| Entrapment | Physical confinement of the enzyme within a matrix. researchgate.net | Relatively gentle, can protect the enzyme. | Potential for enzyme leakage and diffusion limitations. |

| Adsorption | Non-covalent interaction between the enzyme and the support. | Simple and mild. | Weak binding, can lead to enzyme desorption. |

| Affinity Immobilization | Specific, non-covalent binding. tandfonline.com | High specificity and controlled orientation. | Requires specific tags on the enzyme or support. |

Application in High-Throughput Screening Platforms for Enzyme Activity Modulators

The enzymatic assay using this compound is well-suited for high-throughput screening (HTS) of large compound libraries to identify potential modulators of cholinesterase activity. nih.govresearchgate.net HTS assays are typically performed in a microplate format, allowing for the simultaneous testing of thousands of compounds. nih.gov

Both colorimetric and fluorimetric HTS assays based on this compound have been developed. nih.gov These assays can be used to identify inhibitors of acetylcholinesterase, which are relevant for the development of drugs for Alzheimer's disease and for the detection of pesticides and nerve agents. nih.govresearchgate.net HTS platforms can also be used to screen for positive allosteric modulators, which are compounds that enhance the enzyme's catalytic activity. researchgate.net

The integration of biotransformation systems, such as human liver microsomes, into HTS assays allows for the identification of compounds that require metabolic activation to become active inhibitors. researchgate.net This provides a more comprehensive assessment of the potential toxicity of chemicals. researchgate.net

Pharmacological Probing and Ligand Enzyme Interaction Studies with Acetylthiocholine

Acetylthiocholine as a Reporter Substrate in Cholinesterase Inhibition Assays.

This compound serves as a cornerstone substrate in cholinesterase inhibition assays, most notably the widely adopted Ellman's method. This colorimetric assay leverages the enzymatic hydrolysis of this compound by cholinesterases to produce thiocholine (B1204863) and acetate. researchgate.netaatbio.commdpi.comscirp.orgscielo.brnih.govscispace.commdpi.comacs.org The thiocholine product, possessing a free sulfhydryl group, then rapidly reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. researchgate.netaatbio.commdpi.comscirp.orgscielo.brnih.govscispace.commdpi.comacs.orgsigmaaldrich.comnih.gov This reaction yields a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified spectrophotometrically, typically at a wavelength of 412 nm. researchgate.netaatbio.commdpi.comscielo.brmdpi.comacs.orgsigmaaldrich.comnih.gov The rate of color formation is directly proportional to the enzyme's activity, making it an effective tool for measuring cholinesterase activity and, crucially, for screening potential inhibitors. scirp.orgscielo.bracs.orgsigmaaldrich.com

The Ellman's method, utilizing this compound, is a standard protocol for detecting anti-cholinesterase activity due to its simplicity, accuracy, and speed. researchgate.netmdpi.comnih.govscispace.comsigmaaldrich.comnih.gov This methodology allows for the evaluation of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) activities by employing this compound iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI) as substrates, respectively. nih.govscispace.comparasite-journal.org

Characterization of Inhibitor Mechanisms (Competitive, Non-Competitive, Mixed-Type Inhibition).

This compound is indispensable in characterizing the mechanisms by which compounds inhibit cholinesterase enzymes. By varying the concentration of this compound in the presence and absence of an inhibitor, researchers can determine key kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax). nih.govdergipark.org.trtandfonline.comugm.ac.idnih.govtci-thaijo.org

Graphical analyses, particularly Lineweaver-Burk plots (double reciprocal plots) and Dixon plots, are commonly employed to elucidate the mode of inhibition. dergipark.org.trtandfonline.comugm.ac.idnih.govtci-thaijo.orgnih.govnih.govresearchgate.net Different inhibition types manifest distinct changes in these kinetic parameters:

Competitive Inhibition: In competitive inhibition, the inhibitor competes with this compound for binding to the enzyme's active site. This typically results in an increase in the apparent Km value, while the Vmax remains unchanged. nih.gov

Non-Competitive Inhibition: Non-competitive inhibitors bind to a site distinct from the active site, affecting the enzyme's catalytic efficiency without altering its affinity for the substrate. This leads to a decrease in Vmax, while the Km value remains constant. tandfonline.comresearchgate.net

Mixed-Type Inhibition: Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, influencing both substrate binding and catalytic turnover. This results in changes to both Km and Vmax. dergipark.org.trugm.ac.idtci-thaijo.orgnih.govnih.gov A specific instance of mixed-type inhibition, observed with galanthamine, showed a decrease in Vmax with an increase in Km. tandfonline.com

The dissociation constant of the inhibitor (Ki) can also be determined from these kinetic analyses, providing a quantitative measure of inhibitor potency. dergipark.org.trtandfonline.comugm.ac.idnih.govtci-thaijo.orgnih.gov For example, studies have shown that certain pyrimidine (B1678525) derivatives exhibit mixed-type inhibition of human AChE, with calculated Ki values indicating their affinity for the enzyme. dergipark.org.tr Similarly, carbofuran (B1668357) has been identified as a mixed-type inhibitor of acetylcholinesterase, affecting both Km and Vmax. ugm.ac.id

Table 1: Illustrative Kinetic Parameters for Cholinesterase Inhibition with this compound

| Inhibition Type | Effect on Km (Apparent) | Effect on Vmax (Apparent) | Example Inhibitor (Illustrative) |

| Competitive | Increases | Unchanged | Gallamine nih.gov |

| Non-Competitive | Unchanged | Decreases | Benzothiazepines tandfonline.com |

| Mixed-Type | Changes (increase/decrease) | Decreases | Pyrimidine compounds dergipark.org.tr, Carbofuran ugm.ac.id, Tacrine (B349632) nih.gov |

Note: The values in this table are illustrative and would vary depending on the specific enzyme, inhibitor, and experimental conditions.

Investigation of Peripheral Site Modulators and Allosteric Interactions in Enzyme Function.

This compound plays a crucial role in exploring the complex allosteric interactions within cholinesterase enzymes, particularly at the peripheral anionic site (PAS) of acetylcholinesterase (AChE). AChE possesses a deep and narrow active site gorge, with the catalytic active site (CAS) located at the base and the PAS situated near its entrance. ebi.ac.ukembopress.orgacs.orgacs.orgmdpi.comresearchgate.netrcsb.org Ligands, including substrates like this compound, interact with both the CAS and the PAS. embopress.orgacs.orgrcsb.org

Studies using this compound have revealed that its binding to the PAS can significantly influence enzyme activity. At high substrate concentrations, this compound can lead to substrate inhibition, a phenomenon where enzyme activity is progressively reduced. embopress.orgacs.orgoup.comresearchgate.netplos.org This substrate inhibition is attributed to steric blockade, where a molecule of this compound bound to the PAS hinders the exit of products (like thiocholine) from the active site, or prevents the entry of additional substrate molecules. embopress.orgacs.orgacs.orgresearchgate.net

Furthermore, the interaction of this compound with the PAS helps elucidate allosteric modulation. The PAS is involved in substrate trapping, guiding the substrate towards the catalytic site, and can also mediate allosteric activation or inhibition of the catalytic process. embopress.orgacs.orgacs.orgrcsb.orgresearchgate.netnih.gov For instance, the interaction of this compound with Asp74 at the peripheral site of human AChE has been identified as an initial step in the catalytic pathway. acs.org While binding of ligands to the PAS can affect the catalytic activity, high concentrations of this compound have been shown not to activate deacylation reactions, indicating specific roles for different binding events. nih.gov

Comparative Enzymology: Species-Specific Cholinesterase Activity Profiling with this compound.

This compound is a vital tool in comparative enzymology for profiling cholinesterase activity across diverse species. By utilizing this compound as a substrate, researchers can compare the kinetic properties (e.g., Km, Vmax) and inhibitor sensitivities (e.g., IC50 values) of cholinesterases isolated from different organisms. nih.govscispace.comparasite-journal.orgplos.orgnih.govnih.govnih.gov

These comparative studies reveal species-specific differences in enzyme characteristics, which can have significant implications for understanding physiological functions, toxicology, and drug development. For example, acetylcholinesterase activity has been compared in various food animals, such as sheep, cattle, and pigs, using this compound iodide as a substrate, demonstrating variations in enzyme activity across tissues and species. nih.govscispace.com Similarly, studies on fish species and hens have shown differences in brain acetylcholinesterase sensitivity to organophosphate inhibitors when this compound is used as the substrate, indicating varying steric tolerance and nucleophilic strength at the esteratic subsite among species. plos.orgnih.gov

Table 2: Illustrative Species-Specific Cholinesterase Kinetic Parameters with this compound

| Species (Source) | Km (mM) (Illustrative) | Vmax (µmol/min/mg protein) (Illustrative) | IC50 for Inhibitor X (µM) (Illustrative) |

| Electric Eel AChE | 0.034 tci-thaijo.org | 0.017 tci-thaijo.org | 0.77 (for Quisqualis indica extract) tci-thaijo.org |

| Camel Retina AChE | 0.0803 nih.gov | 0.649 nih.gov | 633 (for Gallamine) nih.gov |

| Rat Brain AChE | Variable | Variable | Variable (e.g., less sensitive to some OPs than hen) plos.orgnih.gov |

| Trout Brain AChE | Higher affinity for ATCh nih.gov | Variable | Higher (for some OPs compared to rat/chicken) nih.gov |

| Catfish AChE | Variable | Variable | 1031.20 nM (for methyl-paraoxon) plos.org |

Note: The values in this table are illustrative and compiled from different studies, representing typical parameters that would be compared in comparative enzymology. Direct comparisons across studies should be made with caution due to varying experimental conditions.

Synthetic Strategies and Structural Modifications of Acetylthiocholine Analogs for Research Applications

Chemical Synthesis Pathways for Acetylthiocholine and Related Thiocholine (B1204863) Esters.

This compound (ATCh) is typically synthesized and supplied as a salt, commonly this compound iodide or this compound chloride nih.govfishersci.secenmed.comsigmaaldrich.comcaymanchem.com. The synthetic routes for this compound and its related thiocholine esters involve specific chemical reactions to form the characteristic thioester linkage and the quaternary ammonium (B1175870) group.

Synthesis of this compound Chloride: The most prevalent method for synthesizing this compound chloride involves a quaternization reaction. In this process, thiocholine reacts with either acetyl chloride or acetic anhydride (B1165640) in the presence of a suitable base smolecule.com. An alternative approach is the direct synthesis, where thiocholine reacts with acetic acid under acidic conditions smolecule.com. The final chloride salt form is generally achieved by neutralizing the corresponding thiocholine base with hydrochloric acid smolecule.com.

Synthesis of this compound Iodide: this compound iodide can be prepared by dissolving the compound in ultrapure water nih.govmdpi.com. For purification, recrystallization from solvents such as propan-1-ol, isopropanol, or ethanol/diethyl ether is employed until the product appears almost colorless, followed by drying under vacuum over phosphorus pentoxide (P2O5) chemicalbook.com.

Synthesis of Thiocholine and Other Thiocholine Esters: Thiocholine, the product of this compound hydrolysis, can itself be synthesized. Thiocholine chloride, for instance, is commonly obtained via the acid hydrolysis of this compound iodide or chloride mdpi.com. A detailed procedure involves dissolving this compound iodide in degassed 4 N hydrochloric acid under an argon atmosphere, heating the solution to 85 °C for two hours, and then concentrating and drying the mixture to yield a pale yellow solid. This solid can then be recrystallized from methanol (B129727) to obtain thiocholine chloride, which is a highly hygroscopic solid mdpi.com. Alternatively, thiocholine can be generated through the chemical degradation of this compound iodide by incubating a 15 mM solution of this compound at pH 10 and 37 °C for five hours, followed by neutralization to pH 7.4 nih.gov.

Beyond this compound, various other thiocholine alkanoyl esters have been synthesized and explored. These syntheses often follow modified procedures, such as that described by Renshow et al., focusing on the preparation of thiocholine ester iodides nih.govoup.com.

Design and Synthesis of this compound Analogs for Mechanistic Probes.

This compound serves as a crucial pseudosubstrate in biochemical research, particularly for studying the enzyme acetylcholinesterase (AChE) nih.govsmolecule.comscirp.org. The design of its analogs is driven by the need to understand enzyme kinetics, substrate specificity, and the molecular mechanisms of enzyme-substrate interactions.

The hydrolysis of this compound by AChE yields thiocholine, a thiol compound that can be readily detected, often through its reaction with Ellman's reagent (5,5′-dithiobis-(2-nitrobenzoic acid) or DTNB) smolecule.comoup.comscirp.org. This characteristic makes this compound an ideal probe for monitoring AChE activity.

For in-depth kinetic studies, less reactive long-chain thiocholine esters are employed. These analogs allow for the individual chemical steps of the enzymatic reaction to become rate-determining, providing clearer insights into the mechanism of AChE binding and action koreascience.kr. Researchers have synthesized and investigated a range of thiocholine esters by varying the acyl chain length, including butyrylthiocholine (B1199683), propionylthiocholine, acetyl-β-methylthiocholine, isobutyryl thiocholine, and cyclohexane-carboxyl thiocholine esters nih.govnih.govoup.comcenmed.comnju.edu.cnoup.com.

Studies involving these analogs reveal differences in substrate specificity and optimal reaction conditions for various cholinesterases, such as AChE and butyrylcholinesterase (BuChE) nih.govoup.comkoreascience.krnju.edu.cn. For example, isobutyryl and cyclohexane-carboxyl esters of thiocholine have demonstrated superior efficiency for specific and stable assays of human serum cholinesterase, exhibiting significantly lower rates of spontaneous hydrolysis compared to their enzymatic hydrolysis rates nih.govoup.com. These findings underscore the importance of structural modifications in designing effective mechanistic probes.

Derivatization Strategies for Enhanced Detection or Specific Interactions in Research Systems.

The detection of this compound and its enzymatic product, thiocholine, is fundamental to numerous biochemical assays. Derivatization strategies are primarily focused on enhancing the detectability of thiocholine or enabling specific interactions within research systems.

The most widely adopted derivatization strategy for detecting thiocholine, generated from the hydrolysis of this compound, involves its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), commonly known as Ellman's reagent smolecule.comnih.govmdpi.comchemicalbook.comoup.comscirp.orgnih.govbosterbio.comresearchgate.net. This reaction produces a yellow-colored product, 5-thio-2-nitro-benzoate (TNB), which can be precisely quantified using spectrophotometry, typically at wavelengths around 405 nm or 410 nm smolecule.comnih.govchemicalbook.comoup.combosterbio.com. This colorimetric method forms the basis of many cholinesterase activity assays smolecule.comchemicalbook.comscirp.orgnih.gov.

To further enhance detection sensitivity and versatility, advanced nanomaterial-based optical techniques have been developed. These include the use of metallic/magnetic nanoparticles and quantum dots for colorimetric and fluorescent assays, as well as surface plasmon resonance techniques nih.gov. For instance, gold nanoparticles (AuNPs) are utilized in colorimetric assays where molecular events are translated into observable color changes, which are highly sensitive to the size, shape, and capping agents of the nanoparticles nih.gov. The thiocholine produced from this compound hydrolysis possesses reducing properties that can facilitate the deposition of gold on AuNP seeds, a phenomenon exploited for sensitive detection nih.gov.

Furthermore, nanomaterials can act as efficient enzyme carriers, enabling the immobilization of large quantities of AChE to amplify detection signals, particularly in electrochemical sensing protocols nih.gov. Certain nanomaterials also exhibit peroxidase- or oxidase-like catalytic activities, which can be leveraged to catalyze the oxidation of various substrates by enzyme-generated hydrogen peroxide, thereby enabling colorimetric or fluorescence detection nih.gov.

Novel Applications of this compound in Material Science Synthesis (e.g., Nanoparticle Autocatalysis).

Beyond its established role in enzymology, this compound has emerged as a valuable compound in material science, particularly in the innovative synthesis of nanoparticles through autocatalytic processes amanote.comrsc.orgrsc.org.

A significant novel application involves the preparation of cationic charged platinum (Pt) nanoparticles rsc.orgrsc.org. In this unique synthetic approach, platinum ions serve as the metal source. Crucially, the platinum nanoparticles that form initially then act as autocatalysts, accelerating the hydrolysis of this compound, which functions as a mercaptan precursor rsc.org. This autocatalytic mechanism offers a streamlined synthesis route, eliminating the need for separate chemical synthesis of mercaptan, and demonstrates broad applicability to various metals within the platinum group rsc.org.

The principle behind these applications lies in the analyte-mediated control over nanomaterial formation and growth. The enzymatically produced thiocholine, resulting from this compound hydrolysis, can precisely tune the growth of various metallic nanostructures, such as gold nanorods (AuNRs) cicbiomagune.es. High concentrations of enzymatically generated thiocholine can even inhibit the autocatalytic reduction of gold ions on preformed seeds cicbiomagune.es. Thiocholine's ability to act as an effective stabilizer for small gold nanoparticles suggests its capacity to replace existing capping agents, like the CTAB bilayer, around nanoparticle seeds, forming a compact cationic shell that prevents further catalytic reduction of metal ions cicbiomagune.es. This highlights this compound's utility in designing controlled nanoparticle synthesis and advanced sensing platforms where the product of an enzymatic reaction directly influences material formation nih.gov.

Sophisticated Analytical Techniques for Acetylthiocholine and Its Metabolites in Research Matrices

Chromatographic Methods for Separation and Quantification of Acetylthiocholine and Thiocholine (B1204863)

Chromatographic techniques are fundamental for the separation and quantification of this compound and its metabolite thiocholine from biological and experimental samples. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most utilized methods. nih.gov

High-performance liquid chromatography is a versatile technique for separating this compound and thiocholine. Due to the polar and ionic nature of these compounds, specialized HPLC modes are often employed. Hydrophilic interaction liquid chromatography (HILIC) has proven effective for the retention and separation of polar analytes like choline (B1196258) and its derivatives. researchgate.net Ion-pairing chromatography is another approach where a reagent is added to the mobile phase to form a neutral ion pair with the charged analytes, allowing for their separation on traditional reversed-phase columns. For instance, a method using a perfluorinated carboxylic acid as an ion-pairing reagent has been successfully used for the rapid separation of choline and acetylcholine (B1216132), a structurally similar compound to this compound. researchgate.net

Gas chromatography is also a viable method, although it often requires derivatization of the non-volatile this compound and thiocholine to increase their volatility for analysis. researchgate.net

Detection methods coupled with these separation techniques are critical for quantification. Electrochemical detection (ED) is a highly sensitive method for the detection of thiocholine, as the thiol group can be readily oxidized. nih.gov However, mass spectrometry (MS) has become the gold standard for both quantification and confirmation of identity due to its high specificity and sensitivity. nih.govnih.gov

| Chromatographic Technique | Principle | Common Detector | Key Advantages | Considerations |

|---|---|---|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation based on differential partitioning between a stationary and mobile phase. | Mass Spectrometry (MS), Electrochemical Detection (ED) | High resolution, versatility for various matrices. | May require specialized columns (e.g., HILIC) or ion-pairing reagents for polar analytes. |

| Gas Chromatography (GC) | Separation based on volatility and interaction with a stationary phase. | Mass Spectrometry (MS) | High efficiency and sensitivity. | Requires derivatization of non-volatile this compound and thiocholine. |

Mass Spectrometry-Based Approaches for Hydrolysis Product Identification

Mass spectrometry (MS) is an indispensable tool for the definitive identification of this compound's hydrolysis products. sciex.com Its high sensitivity and specificity allow for the precise determination of the mass-to-charge ratio (m/z) of ions, enabling the elucidation of molecular structures.

In the context of this compound hydrolysis, MS is primarily used to identify thiocholine. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the analysis of polar and thermally labile molecules like thiocholine without significant fragmentation. researchgate.net High-resolution mass spectrometry, such as that performed with an Orbitrap FT-MS, can provide highly accurate mass measurements, further confirming the elemental composition of the detected ions. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful extension of this technique. In an MS/MS experiment, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are analyzed. This provides structural information and enhances the specificity of detection. For example, in the analysis of acetylcholine, a related molecule, the precursor ion at m/z 146 is fragmented to produce a characteristic product ion at m/z 87, corresponding to the acetyl cation moiety. nih.gov A similar fragmentation pattern would be expected for this compound, with specific fragments related to the thiocholine moiety.

Research on this compound analogs has utilized mass spectrometry to identify not only the primary hydrolysis product but also subsequent decomposition products. For instance, analysis of the hydrolysis of acetyl(nor)thiocholine revealed that the initial product, northiocholine, was unstable and underwent further reactions to generate trimethylamine. nih.govscispace.com This highlights the capability of MS to uncover complex reaction pathways.

| Compound | Ionization Mode | Observed m/z (M)+ or (M+1)+ | Reference |

|---|---|---|---|

| Acetyl(homo)thiocholine (Ac-homoTCh) | ESI | 176.32 | nih.gov |

| Acetyl(nor)thiocholine (Ac-norSCh) | ESI | 148.21 | nih.govscispace.com |

| Trimethylamine (from norSCh decomposition) | ESI | 60 | nih.govscispace.com |

Integration with Microfluidic Systems for Miniaturized Biochemical Assays

The integration of this compound-based assays into microfluidic systems, often referred to as lab-on-a-chip technology, has revolutionized high-throughput screening and diagnostics. acs.org These miniaturized platforms offer several advantages, including reduced reagent consumption, faster analysis times, and the potential for high-density parallel processing. acs.orgnih.gov

Microfluidic devices for acetylcholinesterase (AChE) activity assays typically involve the mixing of the enzyme, this compound as the substrate, and a detection reagent within microchannels. acs.org The hydrolysis of this compound to thiocholine is then monitored using various detection methods.

One common approach is colorimetric detection. nih.govresearcher.life In these systems, the thiocholine produced reacts with a chromogenic reagent, such as 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a colored product that can be quantified spectrophotometrically. nih.govresearcher.life Paper-based microfluidic analytical devices (μPADs) have been developed for this purpose, offering a low-cost and portable platform for AChE activity assessment. nih.govresearcher.life

Fluorescence detection offers higher sensitivity. In some microfluidic designs, thiocholine reacts with a fluorogenic probe, such as coumarinylphenylmaleimide, to produce a fluorescent thioether that can be detected by laser-induced fluorescence. acs.org This approach has been used to determine the inhibition constants of various AChE inhibitors. acs.org

Electrochemical detection is another powerful technique integrated into microfluidic systems. nih.gov Thread-based microfluidic electrodes have been fabricated for the electrochemical detection of thiocholine, where the current generated from the oxidation of thiocholine is proportional to the concentration of this compound. nih.gov

| Microfluidic Platform | Detection Method | Analyte/Process Monitored | Key Finding/Application | Reference |

|---|---|---|---|---|

| Microfabricated chip | Laser-induced fluorescence | AChE-catalyzed hydrolysis of this compound | Determination of inhibition constant (Ki) for tacrine (B349632) (1.5 ± 0.2 nM). | acs.org |

| Thread-based electrodes | Cyclic Voltammetry (CV) | Oxidation of thiocholine | Linear relationship between current output and this compound concentration (R² = 0.995). | nih.gov |

| Paper-based analytical device (μPAD) | Colorimetric | Reaction of thiocholine with DTNB | Determination of IC50 value for neostigmine (B1678181) bromide (0.045 nM). | nih.govresearcher.life |

Theoretical Frameworks and Computational Modeling of Acetylthiocholine S Reactivity and Interactions

Molecular Dynamics Simulations of Acetylthiocholine Binding to Cholinesterases

Molecular dynamics (MD) simulations offer a powerful lens to observe the dynamic process of this compound binding to cholinesterases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.netbiorxiv.org These simulations model the movement of every atom in the system over time, providing a detailed view of the binding process.

Studies have shown that the binding of this compound to cholinesterases is a multi-step process. The substrate initially interacts with a peripheral anionic site (PAS) located at the entrance of the enzyme's active site gorge before proceeding to the catalytic active site (CAS) at the bottom. acs.orgresearchgate.netresearchgate.net For instance, in human AChE, this compound has been shown to bind to the residue Asp74 at the PAS as the first step in the catalytic pathway. acs.orgresearchgate.net

MD simulations have revealed that the flexibility of the enzyme is crucial for substrate binding. biorxiv.org For example, simulations comparing Torpedo californica AChE (TcAChE) and mouse AChE (mAChE) have shown that mAChE is significantly more flexible. biorxiv.org This increased flexibility in mammalian AChE may explain the differences in inhibition rates observed between it and TcAChE. biorxiv.org The root-mean-square deviation (RMSD) of backbone atoms, a measure of structural flexibility, was found to be approximately 1.3 Å for mAChE compared to about 1.0 Å for TcAChE in 20-nanosecond simulations. biorxiv.org

Furthermore, MD simulations have been instrumental in understanding how ligands, including this compound, traverse the narrow active site gorge. acs.org These simulations complement structural data from X-ray crystallography by providing a dynamic picture of the interactions between the substrate and the amino acid residues lining the gorge. researchgate.net

Quantum Mechanical Calculations of Enzymatic Hydrolysis Reaction Pathways

Quantum mechanical (QM) calculations provide a highly detailed understanding of the chemical reactions involved in the enzymatic hydrolysis of this compound. These methods model the electronic structure of the molecules and allow for the calculation of reaction energies and barriers, offering insights into the reaction mechanism at a level of detail that is inaccessible to classical simulations.

A common approach is the use of hybrid quantum mechanical/molecular mechanical (QM/MM) methods. In this approach, the reacting parts of the system (the substrate and the key amino acid residues in the active site) are treated with high-level QM methods, while the rest of the enzyme and the surrounding solvent are modeled using more computationally efficient MM force fields. scispace.comnih.gov

QM/MM studies of the hydrolysis of this compound by BChE have elucidated the multi-step reaction mechanism. scispace.comnih.govresearchgate.net The process involves two main stages: acylation and deacylation. scispace.comnih.gov In the acylation stage, the serine residue in the catalytic triad (B1167595) of the enzyme attacks the carbonyl carbon of this compound, leading to the formation of an acyl-enzyme intermediate and the release of thiocholine (B1204863). scispace.comnih.gov The deacylation stage involves the hydrolysis of the acyl-enzyme intermediate by a water molecule, regenerating the free enzyme. scispace.comnih.gov

These calculations have revealed that for BChE-catalyzed hydrolysis of this compound, the acylation step is rate-determining. scispace.comnih.gov Furthermore, QM/MM free energy calculations have been used to investigate the phenomenon of substrate activation, where the binding of an additional substrate molecule to the PAS enhances the catalytic rate. scispace.comnih.gov The calculations showed that the presence of a second this compound molecule at the PAS lowers the free energy barrier for the acylation stage by approximately 1.7 kcal/mol. scispace.comnih.gov

| Hydrolysis Phase | Calculated Free Energy Barrier (kcal/mol) | Experimentally-Derived Activation Free Energy (kcal/mol) |

|---|---|---|

| Regular Hydrolysis | ~13.6 | 14.0 |

| Substrate Activation | ~11.9 | 13.5 |

This table presents a comparison of the computationally calculated free energy barriers and the experimentally derived activation free energies for the hydrolysis of this compound by butyrylcholinesterase (BChE). The data illustrates the reasonable agreement between the theoretical predictions and experimental results. scispace.comnih.gov

Enzyme-Substrate Docking and Ligand Efficiency Studies

Enzyme-substrate docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a protein to form a stable complex. mdpi.com For this compound, docking studies help to identify the key interactions with the amino acid residues within the active site of cholinesterases. mdpi.com

The active site of AChE is located at the bottom of a deep and narrow gorge, which is lined with 14 highly conserved aromatic residues. mdpi.com Docking studies have shown that tryptophan 84 (Trp84) plays a crucial role in the binding of this compound. mdpi.com The interaction between the quaternary ammonium (B1175870) group of the choline (B1196258) moiety and the aromatic side chain of tryptophan is a key feature of the binding.

Ligand efficiency (LE) is a metric used in drug design to evaluate how effectively a molecule binds to its target, taking into account its size. It is calculated as the binding energy per heavy atom. While not always explicitly calculated for a substrate like this compound, the principles of ligand efficiency are relevant to understanding its interaction. The efficient binding of this compound is a result of its complementary shape and the favorable electrostatic interactions with the active site. mpg.de

Docking studies, often used in conjunction with MD simulations, can provide insights into the binding modes of this compound and its analogs. nih.gov This information is valuable for understanding the structural basis of substrate specificity and for the design of cholinesterase inhibitors. nih.gov For instance, studies have shown that both rigid and flexible docking approaches can be used to explore the conformational changes in the ligand and the protein upon binding. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com While this compound itself is a substrate, QSAR studies are typically performed on a series of its analogs that act as inhibitors of cholinesterases. researchgate.netnih.govnih.gov These studies are crucial in the development of new drugs, for example, for the treatment of Alzheimer's disease, where cholinesterase inhibitors are a key therapeutic strategy. researchgate.netscik.org

In a QSAR study, molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity, and electronic properties. jocpr.com Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then used to build a mathematical model that correlates these descriptors with the measured biological activity (e.g., the inhibition constant, IC50). nih.govscik.org

QSAR models can highlight the structural features that are important for the activity of the compounds. For example, a QSAR study on tacrine (B349632) analogs, which are cholinesterase inhibitors, revealed the importance of hydrophobic and electrostatic interactions for increasing their inhibitory activity. nih.gov These models can then be used to predict the activity of new, untested compounds, thereby guiding the design and synthesis of more potent and selective inhibitors. jocpr.com

Applications of Acetylthiocholine in Specialized Research Models and Systems

In Vitro Cholinesterase Activity Profiling in Tissue and Cell Lysates

Acetylthiocholine is widely used for the in vitro profiling of cholinesterase activity in biological samples such as tissue homogenates and cell lysates. sigmaaldrich.comscispace.com The most common method employing this compound for this purpose is the Ellman's method. aatbio.comresearchgate.net This colorimetric assay is valued for being fast, inexpensive, and reliable. nih.gov

The principle of the Ellman's assay is based on the hydrolysis of this compound by acetylcholinesterase (AChE), which yields thiocholine (B1204863). aatbio.comresearchgate.net Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent, to produce a yellow-colored product. aatbio.combioassaysys.com The intensity of this color, which can be quantified spectrophotometrically at a wavelength of 412 nm, is directly proportional to the AChE activity in the sample. aatbio.combioassaysys.com

This technique allows for the direct measurement of AChE activity in a variety of samples, including blood, plasma, serum, and cell extracts. sigmaaldrich.combioassaysys.comabcam.com However, it's important to note that DTNB can be unstable and may interact with free sulfhydryl groups within the biological sample, which can potentially interfere with the accuracy of the measurements. nih.govnih.gov To address this, modifications to the standard Ellman's assay have been developed, such as a two-step process where the enzymatic hydrolysis of this compound occurs in the absence of DTNB, followed by the addition of DTNB after the reaction has been stopped. nih.gov

Table 1: Key Components and Parameters in the Ellman's Method for AChE Activity Profiling

| Component/Parameter | Role/Description | Typical Wavelength for Measurement |

|---|---|---|

| This compound | Substrate for acetylcholinesterase. | N/A |

| Thiocholine | Product of this compound hydrolysis by AChE. | N/A |

| DTNB (Ellman's Reagent) | Reacts with thiocholine to produce a colored product. | N/A |

| 5-Thio-2-nitrobenzoic acid (TNB) | The yellow-colored anion product of the reaction between thiocholine and DTNB. | 412 nm aatbio.com |

Use in Studying Cholinergic System Dynamics in Ex Vivo Preparations

This compound is also instrumental in studying the dynamics of the cholinergic system in ex vivo preparations, which involve the use of tissues or organs maintained in a viable state outside the organism. These studies provide valuable insights into physiological processes under controlled laboratory conditions.

For instance, this compound has been used in enzyme histochemistry to visualize the activity of acetylcholinesterase in brain tissue sections. nih.gov In one study investigating traumatic brain injury in mice, this compound iodide was used as a substrate to determine the distribution of AChE in the injured brain. nih.gov This method allows for the localization of enzyme activity within specific anatomical structures.

Furthermore, ex vivo models have been developed to monitor cholinergic signaling in real-time. An enzyme-based biosensor has been used to measure electrically stimulated acetylcholine (B1216132) release in the mouse colon ex vivo. nih.gov While this particular biosensor directly detects acetylcholine and choline (B1196258), the fundamental understanding of cholinergic signaling it provides is closely related to the enzymatic activity of acetylcholinesterase, for which this compound is a key substrate in inhibitory studies. nih.gov Studies on the effects of various compounds on AChE activity in different brain regions, such as the cortex and hippocampus of mice, have also been conducted ex vivo using this compound-based assays. nih.gov

Development of Research Tools for Environmental Monitoring and Biomarker Discovery

The inhibition of acetylcholinesterase is a well-established biomarker for exposure to certain environmental pollutants, particularly organophosphate and carbamate (B1207046) pesticides. nih.govnih.gov this compound is a central component in the assays used to measure this inhibition, making it a critical tool for environmental monitoring and biomarker discovery.

The principle behind this application is that exposure to anticholinesterase compounds leads to a decrease in AChE activity in an organism. By measuring the AChE activity in samples from exposed individuals or wildlife using this compound-based assays, the level of exposure and its potential neurotoxic effects can be assessed. nih.gov This has been widely applied in both occupational and environmental medicine. nih.gov

Recent research has expanded the scope of AChE as a biomarker, suggesting its utility for monitoring a broader range of organic environmental pollutants beyond classical pesticides, including persistent organic pollutants (POPs) and polycyclic aromatic hydrocarbons (PAHs). nih.gov The development of sensitive analytical methods, such as amperometric biosensors, often utilizes this compound as the substrate to detect the inhibition of AChE by these neurotoxic compounds. nih.govresearchgate.net These biosensors offer a rapid and effective means of analyzing environmental samples for the presence of cholinesterase inhibitors. researchgate.net

Table 2: Applications of this compound in Biomarker Discovery and Environmental Monitoring

| Application Area | Principle | Examples of Monitored Substances |

|---|---|---|

| Occupational Health | Measurement of AChE inhibition in workers exposed to pesticides. | Organophosphate and carbamate insecticides. nih.gov |

| Environmental Biomonitoring | Assessment of AChE activity in wildlife as an indicator of environmental contamination. | Pesticides, heavy metals, hydrocarbons. researchgate.net |

| Food Safety | Detection of pesticide residues in food products. | Organophosphates and carbamates. mdpi.com |

| Water Quality Analysis | Screening of water samples for the presence of neurotoxic pollutants. | Insecticides and other cholinesterase inhibitors. researchgate.net |

This compound in the Study of Enzyme Evolution and Comparative Biochemistry

This compound is a valuable substrate in studies of enzyme evolution and comparative biochemistry, particularly in comparing the structure and function of acetylcholinesterase across different species. nih.gov These comparative studies help to understand the evolutionary conservation and divergence of this critical enzyme.

Research comparing AChE from different organisms, such as humans and the fruit fly Drosophila melanogaster, has revealed that while the three-dimensional structure of the enzyme is highly conserved throughout evolution, there can be significant differences in the amino acid sequences, especially at the peripheral anionic site of the enzyme. tandfonline.com Such studies often rely on kinetic assays using this compound to determine and compare the enzymatic activity and substrate specificity of AChE from various species.

By examining how AChE activity, measured using this compound, is affected by different inhibitors in various organisms, scientists can gain insights into species-specific differences in the enzyme's active site. nih.gov This information is crucial for fields such as toxicology and pharmacology, for example, in the development of species-specific pesticides that have minimal impact on non-target organisms. A study comparing the maximal AChE activity in the crustacean Daphnia magna and the midge Chironomus riparius utilized this compound iodide as the substrate. nih.gov

Emerging Research Directions and Future Perspectives on Acetylthiocholine in Scientific Inquiry

Advancements in Miniaturized and High-Throughput Assay Technologies

The demand for rapid and efficient screening of acetylcholinesterase (AChE) inhibitors, crucial for drug discovery and environmental monitoring, has driven significant progress in assay technology. Traditional methods are being supplanted by miniaturized and high-throughput screening (HTS) platforms that offer numerous advantages.

Miniaturization of the classic Ellman's assay, which uses acetylthiocholine, into 384-well and even 1536-well plate formats has been a key development. biorxiv.orgnih.gov These smaller formats reduce reagent consumption and allow for the automated screening of vast compound libraries, with one study successfully screening over 56,000 compounds. nih.gov Further innovation has led to the development of microfluidic "lab-on-a-chip" devices. acs.orgnju.edu.cn These systems integrate sample mixing, incubation, and detection within microchannels, enabling precise control and analysis of minute sample volumes. acs.org

High-throughput methods have also diversified beyond simple absorbance-based measurements. nih.gov Fluorescence-based assays, using probes like Amplex Red or Thiolite Green, offer enhanced sensitivity compared to the colorimetric Ellman's method. biorxiv.orgnih.govresearchgate.net Mass spectrometry-based HTS provides a label-free alternative, allowing for the direct quantification of the natural substrate and product, which can be advantageous as it avoids potential interference from the artificial substrate this compound. researchgate.net

Table 1: Comparison of Modern this compound-Based Assay Technologies

| Technology | Key Features | Advantages | Common Application |

|---|---|---|---|

| Miniaturized Plate Assays (384/1536-well) | Reduced reaction volumes, robotic automation compatibility. | High-throughput, lower cost per sample, reduced reagent use. nih.gov | Large-scale screening of chemical libraries for AChE inhibitors. nih.gov |

| Microfluidics (Lab-on-a-Chip) | Integration of multiple steps on a single chip, precise fluid control. | Minimal sample/reagent needs, rapid analysis times, potential for multiplexing. acs.org | Analysis of enzyme kinetics and inhibitor types (e.g., competitive vs. irreversible). acs.org |

| Fluorescence-Based Assays | Utilizes fluorogenic probes that react with hydrolysis products. | Higher sensitivity than colorimetric methods, suitable for low enzyme concentrations. biorxiv.orgnih.gov | Quantitative HTS (qHTS) for identifying and prioritizing chemical hazards. nih.govnih.gov |

| Mass Spectrometry HTS | Label-free, direct detection of substrate and product by mass. | High specificity, avoids interferences from artificial substrates, applicable to a wide range of targets. researchgate.net | Lead discovery and characterization of inhibitors using native substrates. researchgate.net |

Development of Novel this compound-Based Probes for Real-Time Monitoring in Research Systems

Moving beyond in-vitro plate assays, a significant area of research focuses on developing probes to monitor cholinesterase activity in real-time within complex biological systems, including in vivo. While this compound itself is not directly imaged, its hydrolysis product, thiocholine (B1204863), is a key component in the design of sophisticated electrochemical and fluorescent sensors. researchgate.netmdpi.com

Electrochemical biosensors often feature an electrode modified with immobilized acetylcholinesterase. When this compound is introduced, the enzyme produces thiocholine, which is then electrochemically oxidized at the electrode surface, generating a measurable current. mdpi.com This principle has been adapted for various applications, including portable sensors that use personal glucose meters to detect the thiocholine product, offering a cost-effective method for monitoring pesticide exposure. mdpi.com However, a challenge for in-vivo acetylcholine (B1216132) monitoring is the high background signal from choline (B1196258), a metabolite of acetylcholine. nih.gov

In the realm of optical probes, researchers are designing "acetylcholine-mimic" fluorogenic probes. These molecules are non-fluorescent until they are hydrolyzed by AChE, releasing a fluorescent compound. acs.org This "turn-on" mechanism allows for the specific detection of enzyme activity. acs.org Such probes have been successfully used to visualize endogenous AChE activity within cultured nerve cells. acs.org While these probes are based on the structure of acetylcholine to ensure enzyme specificity, the underlying principle of enzymatic cleavage to release a detectable signal is analogous to how this compound is used in assays. acs.orgpnas.org

Integration with Artificial Intelligence and Machine Learning for Enzyme Research

The convergence of high-throughput screening data from this compound-based assays with artificial intelligence (AI) and machine learning (ML) is revolutionizing enzyme research. nih.gov ML algorithms can build predictive models based on large datasets of compounds tested for AChE inhibition, enabling faster and more cost-effective drug discovery. nih.govacgpubs.org

Researchers use various ML models, such as Random Forest, Support Vector Machines (SVM), and Deep Neural Networks (DNN), to classify molecules as active or inactive AChE inhibitors based on their chemical structures and assay results. nih.govacgpubs.org These trained models can then screen virtual libraries containing millions of compounds to identify promising new inhibitor candidates, significantly narrowing the field for experimental validation. nih.govresearchgate.net

Furthermore, AI is being used in protein structure prediction. rsc.org For instance, AlphaFold, a deep-learning-based tool, can predict the 3D structure of an enzyme like AChE from its amino acid sequence with high accuracy. rsc.org This predicted structure can then be used for computational docking studies to simulate how potential inhibitors, identified through ML-powered virtual screening, might bind to the enzyme's active site. rsc.org Computational modeling and molecular dynamics simulations also provide deep insights into the catalytic mechanism of this compound hydrolysis, complementing experimental data. mdpi.comnih.govnih.gov

Exploration of Non-Enzymatic Reactivity and Autocatalytic Processes

While this compound is primarily known for its role as an enzyme substrate, its intrinsic chemical reactivity is also a subject of investigation. Under standard assay conditions (pH 7.0, 25°C), the non-enzymatic hydrolysis rate of this compound is almost negligible. nih.gov However, certain nanomaterials can influence its stability.

Studies have shown that silver nanoparticles can induce the non-enzymatic hydrolysis of this compound. researchgate.netacs.org This phenomenon is attributed to the reactivity of the silver surface toward the sulfur atom in the this compound molecule, which facilitates the cleavage of the S-C bond. researchgate.net This finding is significant because plasmonic nanoparticles are often used in advanced assay systems, and this non-enzymatic degradation could potentially interfere with the results if not properly controlled. researchgate.netacs.org The hydrolysis in these cases appears to be incomplete and dependent on the substrate concentration. acs.org

The concept of autocatalysis, where a reaction product also acts as a catalyst for the same reaction, is a known phenomenon in chemistry, often observed in reactions like ester hydrolysis or autoxidation. wikipedia.org While there is no direct evidence to suggest that the hydrolysis of this compound is an autocatalytic process in the classical sense, understanding its non-enzymatic breakdown pathways is crucial for ensuring the accuracy of kinetic studies. nih.govwikipedia.org

Expansion of this compound Application in Non-Traditional Enzyme Systems

The utility of this compound is expanding beyond its traditional use as a substrate for acetylcholinesterase and butyrylcholinesterase. nih.govnih.gov Its structural analogs are being synthesized and studied to probe the specificity and mechanics of the AChE active site. For example, acetyl(homo)thiocholine and acetyl(nor)thiocholine, which have one more or one fewer methylene (B1212753) group, respectively, have been used to investigate the "gating" function of the enzyme's peripheral active site. nih.govnih.govscispace.com These studies revealed that the catalytic efficiency for these analogs was only about 2% of that for this compound, suggesting the peripheral site provides specificity for the natural substrate. nih.govnih.gov

The reactivity of the thioester bond in this compound makes it a potentially useful tool in broader biocatalysis research. scbt.com While its primary application remains within cholinesterase research, the principles of its detection—enzymatic cleavage followed by reaction of the resulting thiol—could be adapted for assays of other enzymes capable of hydrolyzing thioesters. The development of double mutants of AChE that can hydrolyze butyrylthiocholine (B1199683) almost as effectively as this compound demonstrates that enzyme specificity can be engineered, opening avenues for creating novel enzyme-substrate pairs for specific applications. mdpi.com

常见问题

Q. How is acetylthiocholine used to measure acetylcholinesterase (AChE) activity in enzymatic assays?

this compound serves as a substrate for AChE, where hydrolysis produces thiocholine and acetate. The reaction is quantified spectrophotometrically using Ellman’s reagent (5,5'-dithiobis-2-nitrobenzoic acid, DTNB), which reacts with thiocholine to form a yellow 5-thio-2-nitrobenzoate anion. Activity is measured at 412 nm, with one unit of AChE defined as hydrolyzing 1.0 µmole of this compound per minute at pH 8.0 and 37°C . For reproducible results, ensure substrate concentrations (e.g., 0.11–0.57 mM) and DTNB (10 mM) are optimized to avoid enzyme saturation or inhibition .

Q. What protocols are recommended for staining AChE in brain tissue sections using this compound?

Free-floating tissue sections are incubated in a solution containing this compound, copper ions, and glycine buffer at 40°C. The enzymatic reaction deposits copper thiocholine, visualized by subsequent silver nitrate treatment, producing brown-stained regions. This method is effective for mapping AChE distribution, though staining intensity does not always correlate with acetylcholine levels .

Q. How can this compound stability be ensured in experimental solutions?

this compound solutions are prone to spontaneous hydrolysis. Stabilize by preparing fresh solutions in cold phosphate buffer (pH 8.0) and storing at 4°C for short-term use. For long-term stability, lyophilized this compound iodide is preferred, reconstituted immediately before assays .

Advanced Research Questions

Q. How do substrate concentration variations impact kinetic analysis of AChE using this compound?

Kinetic parameters (Km, Vmax) are derived from Lineweaver-Burk plots of initial velocity data across this compound concentrations (e.g., 0.11–0.57 mM). At high substrate concentrations (>1 mM), substrate inhibition may occur due to binding at peripheral anionic sites, necessitating data fitting to modified models like the two-binding-site equation. Use stopped-flow mixing (e.g., 58 µM this compound with 10 mM DTNB) to capture rapid reaction kinetics .

Q. What structural insights explain this compound’s interaction with AChE’s active site?

X-ray crystallography reveals this compound binds at the base of AChE’s narrow gorge, with the thioester group positioned near the catalytic triad (Ser203, His447, Glu334). Substrate entry involves sequential binding at peripheral and active sites, with conformational changes observed in acyl-enzyme intermediates. Mutagenesis studies (e.g., S203A) confirm the catalytic serine’s critical role in hydrolysis .

Q. How can contradictions in AChE activity data between this compound and natural substrates be resolved?